2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
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Overview
Description
2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is an organic compound with a complex structure that includes a pyrano[4,3-D]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can be achieved through a multi-step process. One common method involves the reaction of 4-(2-hydroxypropan-2-yl)phenyl)ethanone with appropriate reagents to form the desired pyrano[4,3-D]pyrimidinone structure. The reaction conditions typically involve the use of a base and heating to facilitate the formation of the pyrimidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)phenyl)ethanone
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives
- 2-(4’-acetylphenyl)propan-2-ol
Uniqueness
2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-[4-(2-hydroxypropan-2-yl)phenyl]-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,20)11-5-3-10(4-6-11)14-17-13-7-8-21-9-12(13)15(19)18-14/h3-6,20H,7-9H2,1-2H3,(H,17,18,19) |
InChI Key |
BEEDMTGTJPMPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=C(COCC3)C(=O)N2)O |
Origin of Product |
United States |
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